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Compound of Interest

Compound Name: Quinazoline, 4,5-dimethyl-

Cat. No.: B15232938 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the last search, specific quantum chemical calculation data for 4,5-

dimethylquinazoline was not readily available in the public domain. Therefore, this document

serves as an in-depth technical guide and a template for such a study. The quantitative data

presented herein is illustrative and based on typical results for similar quinazoline derivatives.

The methodologies described are standard computational chemistry protocols widely used for

this class of molecules.

Introduction
Quinazoline derivatives are a significant class of heterocyclic compounds that form the scaffold

for numerous molecules with a wide range of biological activities. Understanding the structural,

electronic, and spectroscopic properties of these molecules at a quantum mechanical level is

crucial for rational drug design and the development of novel therapeutic agents. This guide

outlines the application of quantum chemical calculations, specifically Density Functional

Theory (DFT), to elucidate the molecular properties of 4,5-dimethylquinazoline. DFT has been

successfully employed to study the structure, vibrational spectra, and electronic properties of

various quinazoline and related heterocyclic systems.

The insights gained from these calculations, such as optimized molecular geometry, vibrational

frequencies, and frontier molecular orbital analysis, can aid in predicting the reactivity, stability,

and potential biological interactions of 4,5-dimethylquinazoline.
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Computational Methodology
The computational protocols outlined below are based on established methods for similar

heterocyclic molecules.

2.1. Geometry Optimization

The initial molecular structure of 4,5-dimethylquinazoline would be constructed using standard

bond lengths and angles. This structure would then be optimized to find the global minimum on

the potential energy surface. The optimization would be performed using Density Functional

Theory (DFT) with the Becke's three-parameter hybrid functional combined with the Lee-Yang-

Parr correlation functional (B3LYP). A 6-311++G(d,p) basis set, which includes diffuse functions

and polarization functions, is typically chosen to provide a good balance between accuracy and

computational cost for this type of molecule. The optimization process is continued until the

forces on each atom are negligible, and the geometry converges to a stable conformation.

2.2. Vibrational Frequency Analysis

Following geometry optimization, vibrational frequency calculations would be performed at the

same level of theory (B3LYP/6-311++G(d,p)). The absence of imaginary frequencies in the

calculated vibrational spectrum would confirm that the optimized structure corresponds to a

true energy minimum. The calculated frequencies can be used to predict the infrared (IR) and

Raman spectra of the molecule. A scaling factor is often applied to the calculated frequencies

to correct for anharmonicity and the approximate nature of the theoretical method, allowing for

a more accurate comparison with experimental spectra.

2.3. Electronic Property Analysis

The electronic properties of 4,5-dimethylquinazoline, such as the energies of the Highest

Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO),

would be determined from the optimized structure. The HOMO-LUMO energy gap is a critical

parameter for assessing the molecule's chemical reactivity and kinetic stability. Other quantum

chemical descriptors, including ionization potential, electron affinity, electronegativity, chemical

hardness, and softness, can also be derived from the HOMO and LUMO energies.
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The following tables summarize the kind of quantitative data that would be obtained from the

proposed quantum chemical calculations for 4,5-dimethylquinazoline.

Table 1: Selected Optimized Geometric Parameters (Illustrative Data)

Parameter Bond/Angle Calculated Value

Bond Length (Å) N1-C2 1.315

C2-N3 1.380

N3-C4 1.321

C4-C4a 1.418

C4a-C8a 1.405

C8a-N1 1.375

C4-C5 1.432

C5-C(CH3) 1.510

C4-C(CH3) 1.512

Bond Angle (°) C8a-N1-C2 117.5

N1-C2-N3 125.8

C2-N3-C4 117.2

N3-C4-C4a 122.5

C4-C4a-C8a 118.0

N1-C8a-C4a 119.0

N3-C4-C(CH3) 118.5

C4a-C4-C(CH3) 119.0

C4a-C5-C(CH3) 120.5

Dihedral Angle (°) N1-C2-N3-C4 -0.5

C4-C4a-C8a-N1 0.2
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Table 2: Calculated Vibrational Frequencies and Assignments (Illustrative Data)

Wavenumber (cm⁻¹, Scaled) Assignment

3075 C-H stretch (aromatic)

2960 C-H stretch (methyl, asymmetric)

2870 C-H stretch (methyl, symmetric)

1620 C=N stretch

1580 C=C stretch (ring)

1450 C-H bend (methyl)

1380 Ring breathing

820 C-H out-of-plane bend

Table 3: Key Electronic Properties (Illustrative Data)

Property Value (eV)

HOMO Energy -6.25

LUMO Energy -1.15

HOMO-LUMO Energy Gap (ΔE) 5.10

Ionization Potential (I) 6.25

Electron Affinity (A) 1.15

Electronegativity (χ) 3.70

Chemical Hardness (η) 2.55

Chemical Softness (S) 0.39
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The following diagram illustrates the logical workflow for the quantum chemical calculations

described in this guide.

Initial Structure Generation
(4,5-dimethylquinazoline)

Geometry Optimization
(DFT: B3LYP/6-311++G(d,p))

Frequency Calculation

Confirmation of Energy Minimum
(No imaginary frequencies)

Vibrational Spectra Analysis
(IR, Raman)

Vibrational Data

Electronic Property Calculation
(HOMO, LUMO, etc.)

Optimized Geometry

Data Analysis and Interpretation

Click to download full resolution via product page

Workflow for Quantum Chemical Calculations

4.2. Relationship Between Calculated Properties and Drug Development

This diagram shows the relationship between the calculated quantum chemical properties and

their potential applications in drug development.
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Calculated Properties and Drug Development Applications

Conclusion
While specific experimental or computational data for 4,5-dimethylquinazoline is not yet

prevalent in the literature, the methodologies outlined in this technical guide provide a robust

framework for its theoretical investigation. The use of DFT calculations would allow for a

detailed understanding of its structural, vibrational, and electronic properties. The illustrative

data presented highlights the types of valuable insights that can be gained. Such a

computational study would be a critical first step in exploring the potential of 4,5-

dimethylquinazoline and its derivatives in various applications, particularly in the field of

medicinal chemistry and drug discovery. The generated data can guide further experimental

work and contribute to the rational design of novel bioactive compounds.

To cite this document: BenchChem. [Quantum Chemical Calculations for 4,5-
Dimethylquinazoline: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15232938#quantum-chemical-calculations-for-4-5-
dimethylquinazoline]
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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